molecular formula C22H24N4O3S B2605203 (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1286696-47-6

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2605203
CAS No.: 1286696-47-6
M. Wt: 424.52
InChI Key: NRFISWTXYHHJJR-UHFFFAOYSA-N
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Description

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an isothiazole ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the isothiazole ring through the reaction of a thioamide with a halogenated ketone under basic conditions. The piperazine moiety can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the isothiazole ring or the piperazine moiety, leading to different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the isothiazole ring or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenated compounds or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole or piperazine rings.

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer effects, making it a candidate for drug development and pharmaceutical research.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The isothiazole ring and piperazine moiety can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isothiazole derivatives and piperazine-containing molecules. Examples include:

  • 4-Methoxyphenyl isothiocyanate
  • 2-Aminothiazole derivatives
  • Piperazine-based drugs like fluoxetine and buspirone

Uniqueness

What sets (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with diverse biological and industrial applications.

Properties

IUPAC Name

[4-amino-3-(4-methoxyphenyl)-1,2-thiazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-28-17-7-3-15(4-8-17)20-19(23)21(30-24-20)22(27)26-13-11-25(12-14-26)16-5-9-18(29-2)10-6-16/h3-10H,11-14,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFISWTXYHHJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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